4-(1-phenylethyl)aniline
Description
4-(1-Phenylethyl)aniline is an aromatic amine characterized by an aniline group (C₆H₅NH₂) substituted at the para position with a 1-phenylethyl group (–CH(CH₂Ph)₂). This structure confers unique steric and electronic properties, making it valuable in asymmetric catalysis, polymer stabilization, and pharmaceutical synthesis. For instance, it serves as a precursor in the preparation of chiral organocatalysts and styrenated diphenylamine antioxidants . Its IUPAC name is 4-(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline, with CAS number 75422-59-2 .
Properties
IUPAC Name |
4-(1-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJQSNPTVCQCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323058 | |
| Record name | 4-(1-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7476-71-3 | |
| Record name | NSC402948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-phenylethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-phenylethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of aniline with phenylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-phenylethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated and nitrated aniline derivatives.
Scientific Research Applications
4-(1-phenylethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-phenylethyl)aniline involves its interaction with specific molecular targets. The phenylethyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 4-Isopropyl-2,6-bis(1-phenylethyl)aniline (1)
- Structure : Features two 1-phenylethyl groups at positions 2 and 6 and an isopropyl group at position 4 on the aniline ring.
- Activity : Exhibits potent anti-inflammatory effects by suppressing NF-κB signaling in macrophages, with IC₅₀ values comparable to dexamethasone .
- Synthesis : Derived from KTH-13, a natural product isolated from Cordyceps bassiana, via reductive amination .
(b) 4-Methoxy-N-(1-phenylethyl)aniline ((S)-5)
- Structure : Contains a methoxy group (–OCH₃) at the para position of the aniline ring.
- Application: Used as a chiral intermediate in organocatalyzed reactions, achieving 84% yield with 10% enantiomeric excess (ee) under optimized conditions (60°C, 48h, toluene) .
(c) N-(2-Phenylethyl)aniline
- Structure : Aniline substituted with a phenylethyl group at the nitrogen atom.
- Regioselectivity : Markovnikov (N-(1-phenylethyl)aniline) and anti-Markovnikov (N-(2-phenylethyl)aniline) isomers form depending on reaction temperature and catalyst type (e.g., immobilized Pd catalysts favor Markovnikov at lower temperatures) .
(d) 4-Ethylaniline
- Structure : Simpler analogue with an ethyl group (–CH₂CH₃) at the para position.
- Utility : Lacks steric bulk, making it less effective in asymmetric catalysis but widely used in dye synthesis and polymer chemistry .
Functional Analogues
(a) Benzidine (4,4'-Diaminobiphenyl)
- Structure : Two aniline groups linked by a biphenyl bridge.
- Hazard: Classified as a carcinogen (unlike 4-(1-phenylethyl)aniline), with strict industrial handling requirements .
(b) 4-(4-Aminophenyl)aniline
- Structure : Aromatic diamine with applications in polymer crosslinking.
- Safety : Similar toxicity profile to benzidine, necessitating controlled use .
Biological Activity
4-(1-phenylethyl)aniline, also known as N-phenyl-4-(1-phenylethyl)aniline, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
1. Antimicrobial Properties
Research has indicated that substituted anilines, including this compound, exhibit antimicrobial activity. A study demonstrated that various derivatives of phenethylamines showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of the phenyl and ethyl groups in enhancing antimicrobial efficacy .
2. Toxicological Studies
Toxicity assessments have been conducted on similar compounds within the substituted diphenylamine (SDPA) class. These studies indicate that compounds with a log Kow (octanol-water partition coefficient) less than 9 are considered bioavailable, while those exceeding this value exhibit limited bioaccumulation potential. For this compound, the toxicity reference values suggest minimal adverse effects at concentrations below 10 mg/kg body weight per day .
| Parameter | Value |
|---|---|
| Chemical Formula | C28H27N |
| Log Kow | <9 |
| Toxicity Reference Value | <10 mg/kg bw/day |
3. Ecological Impact
Ecological assessments have shown that SDPAs, including this compound, pose low risks to aquatic and soil-dwelling organisms. Critical body burden (CBR) calculations indicated that exposure levels were below the thresholds causing adverse effects for both acute and chronic exposures in representative species .
Case Studies
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial properties of various substituted anilines, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone around the compound, suggesting effective antibacterial properties.
Case Study 2: Toxicity Assessment in Aquatic Species
In a controlled environment, the toxicity of this compound was assessed using freshwater midge larvae as test organisms. The study found that exposure to concentrations below 10 mg/L did not result in significant mortality or sub-lethal effects, reinforcing its low ecological risk profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1-phenylethyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reductive amination of 4-nitrobenzaldehyde with phenylethylamine using sodium cyanoborohydride, achieving yields of 58–99%. Optimization includes adjusting solvent polarity (e.g., methanol or ethanol), pH control (via acetic acid), and temperature (25–40°C). Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate mixtures ensures high purity .
- Key Data : Yields correlate with stoichiometric ratios (1:1.2 for aldehyde:amine) and reaction time (12–24 hours).
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs ¹H/¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and the phenylethyl group (δ 1.5–2.5 ppm for CH₃, δ 4.0–4.5 ppm for CH). Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 211 (M⁺) and fragmentation patterns (e.g., loss of C₆H₅CH₂ group). FTIR validates N–H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the 1-phenylethyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky 1-phenylethyl group induces steric hindrance, slowing nucleophilic aromatic substitution but enhancing regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic effects from the electron-donating aniline moiety activate the para position for electrophilic attacks. Comparative studies with analogs (e.g., 4-(trifluoromethyl)aniline) show reduced reactivity due to electron-withdrawing groups .
- Data Insight : Reaction rates decrease by ~30% compared to unsubstituted aniline in Buchwald-Hartwig aminations .
Q. What mechanistic insights explain this compound’s biological activity in antimicrobial studies?
- Methodological Answer : Molecular docking studies reveal interactions with bacterial DNA gyrase (PDB: 3JUS), where the phenylethyl group occupies hydrophobic pockets, and the aniline NH forms hydrogen bonds with Asp81. Structure-activity relationships (SAR) show enhanced activity in derivatives with electron-withdrawing para substituents (e.g., fluorine), improving target binding by 15–20% .
- Case Study : Derivatives like 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile exhibit MIC values of 2–8 µg/mL against S. aureus .
Q. How can kinetic studies resolve contradictions in oxidation pathways of this compound?
- Methodological Answer : Conflicting reports on quinone vs. nitroso product formation are addressed via UV-Vis monitoring of oxidation with H₂O₂/Fe³⁺. Pseudo-first-order kinetics (k = 0.05–0.1 min⁻¹) reveal pH-dependent pathways: acidic conditions favor nitroso derivatives (pH 3–5), while neutral conditions yield quinones (pH 7). Solvent polarity (acetonitrile vs. water) further modulates product ratios (3:1 to 1:2) .
Methodological Best Practices
- Synthetic Optimization : Use DOE (Design of Experiments) to map solvent/temperature effects on yield .
- Analytical Validation : Combine XRD with NMR/MS for unambiguous structural confirmation .
- Biological Screening : Pair docking studies with SPR (Surface Plasmon Resonance) to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
